molecular formula C11H14ClN3O3 B2742369 N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 920233-78-9

N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No. B2742369
CAS RN: 920233-78-9
M. Wt: 271.7
InChI Key: RZNJSABGAGYYBN-UHFFFAOYSA-N
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Description

N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. The compound selectively inhibits Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.

Mechanism of Action

N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide selectively inhibits JAK3, a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is primarily expressed in hematopoietic cells, including T cells, B cells, and natural killer cells. Upon binding of cytokines to their receptors, JAK3 is activated and phosphorylates various downstream signaling molecules, leading to the activation and proliferation of T cells. By inhibiting JAK3, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide can effectively suppress T cell activation and proliferation, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to effectively suppress T cell activation and proliferation, leading to reduced inflammation and tissue damage in various autoimmune diseases. The compound has also been shown to reduce the production of various pro-inflammatory cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. In addition, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to reduce the number of activated T cells in the synovial fluid of patients with rheumatoid arthritis, leading to improved clinical outcomes.

Advantages and Limitations for Lab Experiments

N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has several advantages for lab experiments, including its high selectivity for JAK3, its ability to effectively suppress T cell activation and proliferation, and its potential therapeutic applications in various autoimmune diseases. However, the compound also has several limitations, including its potential toxicity and the need for careful monitoring of patients receiving the drug.

Future Directions

There are several future directions for N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide, including the development of more selective JAK3 inhibitors, the identification of biomarkers for patient stratification, and the investigation of the long-term safety and efficacy of the drug. In addition, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide may have potential applications in other autoimmune diseases, including multiple sclerosis, lupus, and type 1 diabetes. Finally, further studies are needed to investigate the potential use of N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide in combination with other immunomodulatory agents for the treatment of autoimmune diseases.

Synthesis Methods

N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide can be synthesized through a multistep process starting from 5-chloropyridine-2-carboxylic acid. The first step involves the reaction of the acid with thionyl chloride to yield the corresponding acid chloride, which is then reacted with 1-methoxypropan-2-amine to form the corresponding amide. The amide is then treated with oxalyl chloride to yield the oxalyl chloride derivative, which is then reacted with 1-methoxypropan-2-ol to form the final product, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide.

Scientific Research Applications

N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the signaling pathways of various cytokines, including IL-2, which plays a crucial role in the activation and proliferation of T cells. By inhibiting JAK3, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide can effectively suppress T cell activation and proliferation, leading to reduced inflammation and tissue damage.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3/c1-7(6-18-2)14-10(16)11(17)15-9-4-3-8(12)5-13-9/h3-5,7H,6H2,1-2H3,(H,14,16)(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNJSABGAGYYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide

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